

TAK-285 Xenograft Model Efficacy Summary

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Compound Focus: Tak-285

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| Cancer Cell Line | Xenograft Host | HER2/EGFR Status | TAK-285 Dosage & Schedule | Efficacy (T/C Value or Outcome) | Key Findings |
|---|---|------------------------------------|--|---------------------------------|---|
| BT-474 (Human Breast Cancer) [1] [2] | Female BALB/c nu/nu mice [1] [2] | HER2- overexpressing [1] [2] | 100 mg/kg, twice daily (BID), orally, 14 days [1] [2] | T/C = 29% [1] [2] | Significant tumor growth inhibition [1]. |
| 4-1ST (Human Gastric Cancer) [1] [2] | Female BALB/c nu/nu mice [1] [2] | HER2- overexpressing [1] [2] | 100 mg/kg, BID, orally, 14 days [1] [2] | T/C = 11% [1] [2] | Potent, dose-dependent tumor growth inhibition [1]. |
| 4-1ST (Human Gastric Cancer) [1] | Female F344/N athymic (rnu/rnu) rats [1] | HER2- overexpressing [1] | 12.5 mg/kg, BID, orally [1] | T/C = 14% [1] | Significant tumor growth inhibition; higher exposure in rats [1] [2]. |
| A-431 (Human Epidermoid) | Female F344/N athymic | EGFR- overexpressing [1] [2] | 12.5 mg/kg, BID, orally [1] [2] | T/C = 13% [1] [2] | Significant tumor growth inhibition [1]. |

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|--|---|-------------------------|--|---|---|
| Carcinoma) [1] [2] | (rnu/rnu) rats [1] [2] | | | | |
| BT-474-derived Brain Metastasis Model [1] | Female BALB/c nu/nu mice (intracranial injection) [1] | HER2-overexpressing [1] | Information not specified in provided text [1] | Greater inhibition of brain tumor growth vs. lapatinib [1] | Demonstrates potential for treating HER2-positive brain metastases; TAK-285 is not a Pgp substrate and penetrates the CNS [1]. |

Detailed Experimental Protocols

In Vivo Xenograft Models for Subcutaneous Tumors

This standard protocol evaluates the antitumor efficacy of **TAK-285** against solid tumors.

- **Cell Preparation and Inoculation:**

- Use HER2-overexpressing (e.g., BT-474, 4-1ST) or EGFR-overexpressing (e.g., A-431) human cancer cell lines [1] [2].
- Culture cells and harvest during logarithmic growth.
- Subcutaneously inoculate cells (e.g., 5×10^6 BT-474 cells) into the flank of **female BALB/c nu/nu mice** or **female F344/N athymic rats** [1].

- **Dosing Protocol:**

- **Compound Formulation:** Suspend **TAK-285** in **0.5% methylcellulose** vehicle [2].
- **Administration:** Administer orally by gavage.
- **Dosing Schedule:** Begin treatment when tumors reach a predetermined volume (e.g., 100-200 mm³). Dose according to the schedules in the table above, typically **twice daily (BID)** with a minimum 6-hour interval between doses, for 14 days [1] [2].

- **Efficacy and Toxicity Monitoring:**

- **Tumor Volume:** Measure tumor volume (using calipers) and animal body weight 2-3 times per week.
- **Efficacy Calculation:** Calculate the T/C value (%) as (Mean tumor volume of treated group / Mean tumor volume of control group) × 100. A T/C value < 40% is typically considered indicative of antitumor activity [1].
- **Toxicity Assessment:** Monitor body weight changes and overall animal health as indicators of compound-related toxicity [1].

Intracranial Brain Metastasis Model

This specialized protocol assesses **TAK-285**'s ability to treat HER2-positive brain metastases, a key advantage of this compound.

- **Cell Line:**

- Use **BTLUC cells**, which are BT-474 human breast cancer cells engineered to stably express luciferase [1].

- **Tumor Inoculation:**

- Perform direct **intracranial injection** of BTLUC cells into female BALB/c nu/nu mice [1].

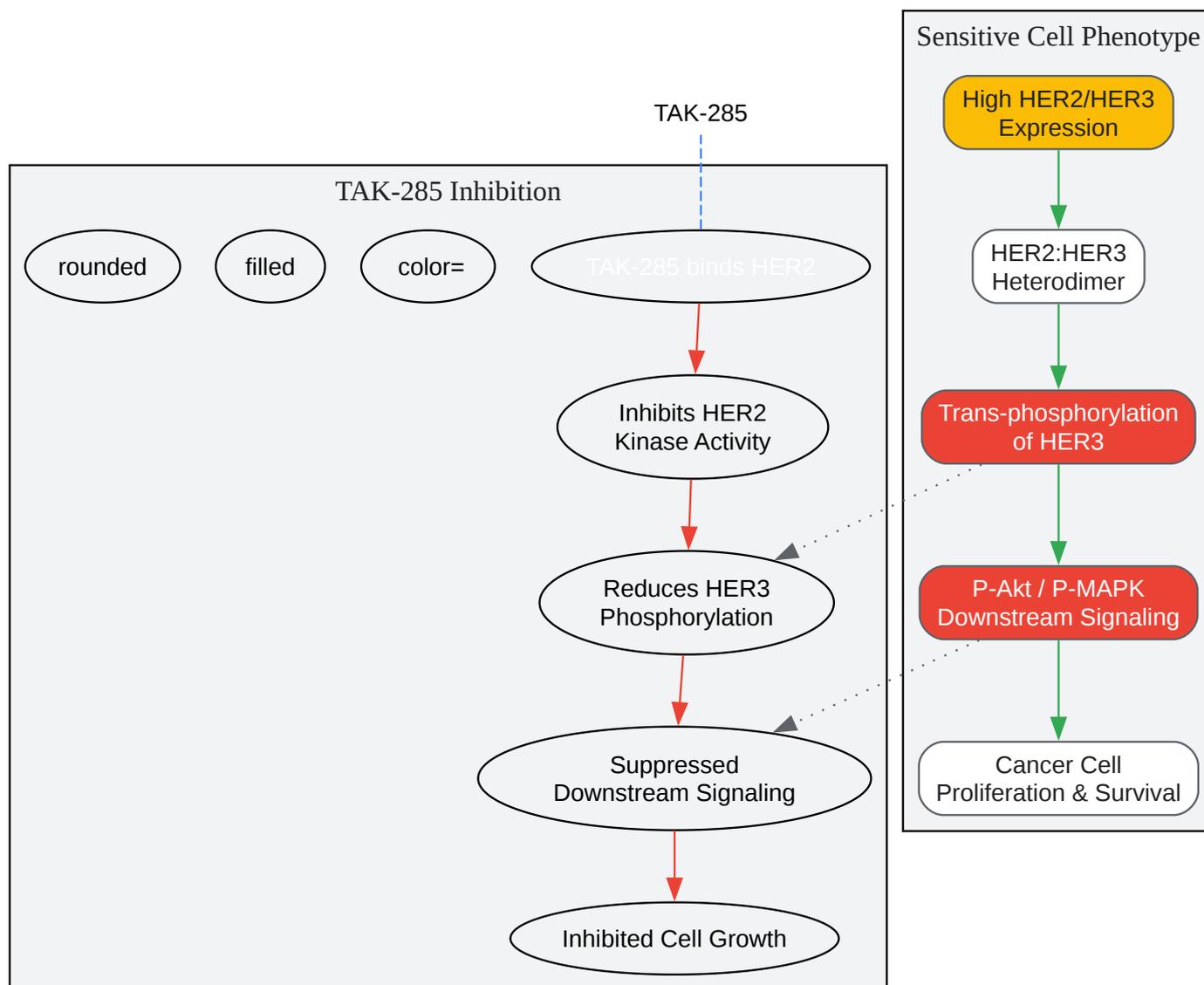
- **Efficacy Monitoring:**

- Use **in vivo bioluminescence imaging** after administering luciferin substrate to non-invasively monitor and quantify brain tumor growth over time [1].
- Compare the inhibition of brain tumor growth in **TAK-285**-treated animals against control groups and groups treated with other HER2 inhibitors like lapatinib [1].

Mechanism of Action & Sensitivity Biomarkers

TAK-285 is a potent and selective dual inhibitor of HER2 and EGFR tyrosine kinases, with IC50 values of 17 nM and 23 nM, respectively [3] [2]. It binds to the inactive conformation of these receptors, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways [1] [3].

A key determinant of cellular sensitivity to **TAK-285** is the **HER2:HER3 signaling axis** [4]. The following diagram illustrates the mechanism and identified biomarkers.



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Research indicates that **phospho-HER3** levels can serve as a potential predictive biomarker for sensitivity to **TAK-285** [4]. Cells highly sensitive to **TAK-285** exhibit:

- High expression of HER2 and HER3 [4].
- High basal levels of phospho-HER3, which are significantly reduced upon **TAK-285** treatment [4].
- **HER3 phosphorylation in these cells is primarily driven by HER2, not EGFR** [4].
- Knockdown of either HER2 or HER3 inhibits the proliferation of **TAK-285**-sensitive cells, confirming the importance of this dimer [4].

Notes for Researchers

- **Species-Specific Pharmacokinetics:** Be aware that drug exposure (AUC) of **TAK-285** is significantly higher in rats than in mice at equivalent doses. Adjust dosing between species accordingly [2].
- **Advantage for Brain Metastases:** **TAK-285** is not a substrate for the P-glycoprotein (Pgp) drug efflux pump. This property allows it to penetrate the blood-brain barrier more effectively than substrates like lapatinib, making it a promising candidate for investigating the treatment of HER2-positive brain metastases [1].
- **Clinical Translation:** A phase I first-in-human study in cancer patients established the **maximum tolerated dose (MTD) of TAK-285 as 300 mg twice daily** and demonstrated a manageable toxicity profile and linear pharmacokinetics, supporting further clinical investigation [5].

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